Cas no 2489461-17-6 (2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde)
2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL22445786
- 2489461-17-6
- 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde
- 2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde
- DB-392782
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- Inchi: 1S/C7H5BrFNO/c1-4-5(3-11)6(9)2-10-7(4)8/h2-3H,1H3
- InChI Key: CPYHUAXGUZGGOR-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(C=O)C(=CN=1)F
Computed Properties
- Exact Mass: 216.95385g/mol
- Monoisotopic Mass: 216.95385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30Ų
2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P029246-50mg |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 50mg |
$284.00 | 2024-05-21 | |
| 1PlusChem | 1P029246-100mg |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 100mg |
$393.00 | 2024-05-21 | |
| 1PlusChem | 1P029246-250mg |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 250mg |
$552.00 | 2024-05-21 | |
| 1PlusChem | 1P029246-500mg |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 500mg |
$834.00 | 2024-05-21 | |
| 1PlusChem | 1P029246-1g |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 1g |
$1051.00 | 2024-05-21 | |
| 1PlusChem | 1P029246-2.5g |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 2.5g |
$2000.00 | 2024-05-21 | |
| 1PlusChem | 1P029246-5g |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 5g |
$2927.00 | 2024-05-21 | |
| 1PlusChem | 1P029246-10g |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 10g |
$4312.00 | 2024-05-21 | |
| Aaron | AR0292CI-50mg |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 50mg |
$281.00 | 2025-02-17 | |
| Aaron | AR0292CI-100mg |
2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde |
2489461-17-6 | 95% | 100mg |
$406.00 | 2025-02-17 |
2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde
Introduction to 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde (CAS No. 2489461-17-6)
2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2489461-17-6, is a significant compound in the realm of medicinal chemistry and drug discovery. This heterocyclic aldehyde features a pyridine core substituted with bromine, fluorine, and methyl groups, making it a versatile intermediate for synthesizing biologically active molecules. The unique arrangement of these functional groups imparts distinct electronic and steric properties, which are highly valuable in designing novel therapeutic agents.
The compound's structure, characterized by a pyridine ring with substituents at the 2, 5, and 3 positions respectively, positions it as a key building block in the synthesis of pharmacophores targeting various diseases. Recent advancements in synthetic methodologies have enhanced the accessibility of such derivatives, enabling researchers to explore their potential in drug development more efficiently.
In the context of contemporary pharmaceutical research, 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde has garnered attention for its role in developing small-molecule inhibitors. The bromo and fluoro substituents contribute to the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the aldehyde group provides a reactive site for further functionalization, allowing for the creation of complex molecular architectures.
Recent studies have highlighted the utility of this compound in synthesizing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes. By incorporating halogenated and alkylated substituents, researchers can fine-tune the binding affinity and selectivity of their inhibitors.
Another area where 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde has shown promise is in the development of antiviral agents. The structural features of this compound allow it to mimic natural substrates or interfere with viral replication mechanisms. For instance, derivatives of this aldehyde have been investigated for their potential to inhibit protease enzymes essential for viral maturation. The presence of both bromine and fluorine atoms enhances the compound's ability to undergo hydrogen bonding and hydrophobic interactions with biological targets, improving its efficacy.
The synthesis of 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Key steps include halogenation, fluorination, and alkylation reactions that introduce the characteristic substituents into the pyridine ring. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields.
In drug discovery pipelines, intermediates like 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde are often used in high-throughput screening (HTS) campaigns to identify lead compounds. Their structural diversity allows them to be incorporated into large libraries for screening against various biological targets. Once hits are identified, medicinal chemists can modify these intermediates to optimize potency, selectivity, and pharmacokinetic properties.
The role of computational chemistry in designing derivatives of 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde cannot be overstated. Molecular modeling techniques help predict how different substituents will affect the compound's interactions with biological targets. This approach accelerates the drug discovery process by allowing researchers to prioritize promising candidates before conducting expensive wet-lab experiments.
Evaluation of 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde in preclinical studies has revealed several interesting properties. For example, its ability to cross cell membranes suggests potential for oral administration, while its stability under physiological conditions indicates a favorable pharmacokinetic profile. These attributes make it an attractive candidate for further development into clinical candidates.
The future prospects for 2-Bromo-5-fluoro-3-methyl-4-pyridinecarboxaldehyde and its derivatives remain promising as new synthetic methods and computational tools continue to evolve. Researchers are exploring novel applications in areas such as immunomodulation and neurodegenerative diseases, where halogenated pyridines play a crucial role. As our understanding of disease mechanisms deepens, so too will our ability to harness compounds like this one for therapeutic purposes.
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